molecular formula C25H31ClN2O B5251059 3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide;hydrochloride

3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide;hydrochloride

Cat. No.: B5251059
M. Wt: 411.0 g/mol
InChI Key: DQVGYZNMUJSYLO-UHFFFAOYSA-N
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Description

“3,5-dimethyl-N-(8-methyl-8-azabicyclo[321]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide;hydrochloride” is a complex organic compound that features a benzamide core with various substituents

Properties

IUPAC Name

3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O.ClH/c1-18-13-19(2)15-21(14-18)25(28)27(12-11-20-7-5-4-6-8-20)24-16-22-9-10-23(17-24)26(22)3;/h4-8,13-16,22-23H,9-12,17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVGYZNMUJSYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(CCC2=CC=CC=C2)C3=CC4CCC(C3)N4C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide;hydrochloride” typically involves multi-step organic reactions. The process may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of a substituted benzoyl chloride with an amine.

    Introduction of the Azabicyclo[3.2.1]octane Moiety: This step involves the formation of the bicyclic structure, which can be synthesized through a Diels-Alder reaction followed by functional group modifications.

    Attachment of the Phenylethyl Group: This can be done via a nucleophilic substitution reaction.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the bicyclic structure.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide core.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring and the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure may allow it to fit into binding sites with high affinity, while the benzamide core could interact with various functional groups in the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide
  • N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide

Uniqueness

The unique combination of the benzamide core with the azabicyclo[3.2.1]octane moiety and the phenylethyl group distinguishes this compound from others. This structural uniqueness may confer specific biological activities or chemical reactivity that are not observed in similar compounds.

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